molecular formula C12H12N2O4 B1274089 5-Methyl-5-piperonylhydantoin CAS No. 26332-10-5

5-Methyl-5-piperonylhydantoin

Cat. No.: B1274089
CAS No.: 26332-10-5
M. Wt: 248.23 g/mol
InChI Key: GLRYEKZAKBJMNV-UHFFFAOYSA-N
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Description

5-Methyl-5-piperonylhydantoin is a chemical compound with the molecular formula C12H12N2O4. It is a derivative of hydantoin, a heterocyclic organic compound. This compound is used in various applications, including as an internal standard in the quantitative determination of phenytoin in brain microdialysate, saliva, and blood from human samples by GC-MS method.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-piperonylhydantoin can be achieved through several methods. One common method involves the Bucherer-Bergs reaction, which is a well-known procedure for synthesizing hydantoins. This reaction typically involves the condensation of an aldehyde or ketone with ammonium carbonate and potassium cyanide .

Another method involves the use of isocyanates and the formation of urea derivatives. This approach can be used to prepare various hydantoin structures, including this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of phase-transfer catalysis (PTC) has also been explored to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-piperonylhydantoin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Methyl-5-piperonylhydantoin has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an internal standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anticonvulsant and muscle relaxant.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-5-piperonylhydantoin involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Phenytoin: An anticonvulsant drug with a similar hydantoin structure.

    Fosphenytoin: A prodrug of phenytoin with improved solubility.

    Ethotoin: Another anticonvulsant with a hydantoin core.

    Dantrolene: A muscle relaxant with a hydantoin structure.

Uniqueness

5-Methyl-5-piperonylhydantoin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its piperonyl group may contribute to its enhanced biological activity and selectivity compared to other hydantoin derivatives .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-12(10(15)13-11(16)14-12)5-7-2-3-8-9(4-7)18-6-17-8/h2-4H,5-6H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRYEKZAKBJMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949200
Record name 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-4H-imidazole-2,5-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26332-10-5
Record name 5-(1,3-Benzodioxol-5-ylmethyl)-5-methyl-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26332-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-5-piperonylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026332105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-4H-imidazole-2,5-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-5-piperonylhydantoin
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